2',7'-Dibromospiro[fluorene-9,9'-xanthene]
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2',7'-dibromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2O/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHVYGIYQIGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)OC6=C4C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Spiro Fluorene 9,9 Xanthene Derivatives
The journey of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives is a compelling narrative of synthetic innovation and a deepening understanding of structure-property relationships. Initially, the synthesis of spiro compounds, including SFX, was often arduous, involving multi-step procedures with limited yields. deakin.edu.au A significant breakthrough occurred in 2006 with the development of a simple and efficient one-pot synthesis method for the SFX core. This approach, utilizing fluorenone and phenol (B47542) as reactants in the presence of an acid catalyst, dramatically improved the accessibility of the SFX scaffold, achieving yields of over 80% without the need for extensive purification. acs.org
This synthetic accessibility catalyzed a surge in research focused on functionalizing the SFX core to tailor its electronic and physical properties for specific applications. Early efforts focused on leveraging the inherent properties of the spirocyclic structure, which endows molecules with high thermal stability, good solubility, and a resistance to the aggregation-caused quenching of fluorescence that can plague planar aromatic compounds. The exploration of various substitution patterns on both the fluorene (B118485) and xanthene units has since led to a diverse family of SFX derivatives.
Structural Significance of the 2 ,7 Dibromo Substitution Pattern in Spirocyclic Architectures
The introduction of bromine atoms at the 2' and 7' positions of the xanthene moiety in the SFX framework is a strategic choice with profound implications for its utility in materials science. This specific substitution pattern offers several key advantages:
Reactive Handles for Further Functionalization: The carbon-bromine bonds at the 2' and 7' positions serve as versatile reactive sites for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide range of functional groups, including arylamines, carbazoles, and electron-accepting or -donating moieties. rsc.orgrsc.org This modular approach enables the fine-tuning of the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to meet the specific requirements of different electronic devices. rsc.orgrsc.org
Influence on Molecular Packing and Morphology: The bulky bromine atoms, and the subsequent larger functional groups that can be attached, further enhance the three-dimensional, non-planar nature of the SFX core. This steric hindrance effectively disrupts intermolecular packing in the solid state, leading to the formation of stable amorphous films. This is a crucial characteristic for organic light-emitting diodes (OLEDs) and other thin-film devices, as it prevents crystallization and ensures morphological stability, thereby improving device longevity and performance.
Modulation of Optoelectronic Properties: The electronic nature of the substituents at the 2' and 7' positions directly influences the photophysical and electrochemical properties of the resulting molecule. For instance, the attachment of electron-donating arylamine groups can raise the HOMO level, facilitating hole injection from the anode in OLEDs. Conversely, the introduction of electron-withdrawing groups can lower the LUMO level, which is beneficial for electron-transporting or host materials. rsc.org
The following table provides a comparative overview of how different substitutions at the 2' and 7' positions of the SFX core can influence the properties of the resulting materials for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).
| Compound | HOMO Energy Level (eV) | Hole Mobility (cm²/Vs) | PSC Power Conversion Efficiency (%) |
| spiro-OMeTAD (benchmark) | -5.22 | 3.0 x 10⁻⁵ | 15.5 |
| mp-SFX-2PA | -5.1 | 2.2 x 10⁻⁵ | 16.8 |
Data compiled from a study on SFX-based hole transporting materials. rsc.org
Current Research Landscape and Potential Contributions of 2 ,7 Dibromospiro Fluorene 9,9 Xanthene to Advanced Materials Science
Established Synthetic Routes to the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] Core
The synthesis of the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] core can be achieved through both one-pot and multi-step methodologies, offering flexibility in terms of starting materials and reaction conditions.
One-Pot Preparations of Spiro[fluorene-9,9'-xanthene] (B3069175) Scaffolds
One-pot synthetic approaches to the spiro[fluorene-9,9'-xanthene] (SFX) scaffold are prized for their efficiency and simplicity. 20.210.105researchgate.net A notable one-pot method involves the condensation reaction of a fluorenone derivative with a substituted phenol (B47542), such as resorcinol (B1680541). umich.eduarkat-usa.org For instance, the reaction of 2,7-dibromo-9-fluorenone (B76252) with resorcinol can directly yield the dibrominated spiro framework. acs.org This reaction is typically catalyzed by an acid, with reagents like a mixture of methanesulfonic acid (MeSO₃H) and phosphorus pentoxide (P₂O₅), or p-toluenesulfonic acid (p-TsOH) being effective. 20.210.105umich.eduarkat-usa.org The use of excessive MeSO₃H has been shown to facilitate a thermodynamically controlled cyclization, leading to high yields of the SFX product. 20.210.105acs.org
Another one-pot strategy utilizes a condensation reaction catalyzed by a combination of zinc chloride (ZnCl₂) and hydrochloric acid (HCl). acs.org These methods provide a direct and convenient route to the SFX core, avoiding the need for isolation of intermediates. umich.eduarkat-usa.org The choice of catalyst and reaction conditions can influence the reaction time and yield, with some methods offering milder conditions and avoiding the use of metallic salts. arkat-usa.org
| Starting Materials | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Fluorenone and Phenol | Excessive MeSO₃H/P₂O₅ | Thermodynamically controlled, high yields (up to 80%) | 20.210.105acs.org |
| 2,7-dibromo-9-fluorenone and Resorcinol | ZnCl₂/HCl | Direct formation of the dibrominated spiro framework | acs.org |
| Fluorenones and Resorcinol | p-Toluenesulfonic acid (p-TsOH) | Good yields, tolerates various functional groups, metal-free | umich.eduarkat-usa.org |
Multi-Step Approaches for Targeted Dibromination
Multi-step syntheses offer a more controlled approach to the preparation of 2',7'-Dibromospiro[fluorene-9,9'-xanthene], allowing for the precise introduction of bromine atoms. A common strategy begins with the bromination of fluorene (B118485). scut.edu.cn This is followed by oxidation of the brominated fluorene to the corresponding 2,7-dibromo-9-fluorenone. scut.edu.cn The final step involves the acid-catalyzed condensation of this dibrominated ketone with a suitable phenol, such as resorcinol, to form the target spiro compound. scut.edu.cn This multi-step route, while more laborious, provides a reliable method for obtaining the desired dibrominated product with a well-defined substitution pattern. scut.edu.cn
Chemical Transformations and Derivatization Strategies of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]
The bromine atoms on the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] core are amenable to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of functional groups.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Bromine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]. The Suzuki coupling reaction, which involves the reaction of the dibromo-SFX with an organoboron compound, is widely used to form new carbon-carbon bonds. xgm888.comnih.gov This reaction has been employed to synthesize various derivatives, including those with extended conjugation for applications in organic light-emitting diodes (OLEDs). 20.210.105researchgate.net For example, coupling with 2,7-bis-(4,4,5,5-tetramethyl- 20.210.105umich.eduacs.orgdioxaborolane-2-yl)-9,9-dioctylfluorene under Pd(PPh₃)₄/K₂CO₃ catalytic conditions has been reported to proceed in high yield. 20.210.105
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds by coupling the dibromo-SFX with amines. wikipedia.orgorganic-chemistry.org This reaction has been instrumental in the synthesis of hole-transporting materials for perovskite solar cells and other electronic devices. The choice of palladium catalyst and ligands is crucial for achieving high yields and accommodating a broad range of amine coupling partners. wikipedia.orgnih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Application of Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acids/esters | Pd(PPh₃)₄, K₂CO₃ | Blue-light-emitting materials, non-fullerene acceptors | 20.210.105researchgate.net |
| Buchwald-Hartwig Amination | Primary/secondary amines | Pd precatalyst with phosphine (B1218219) ligands | Hole-transporting materials for solar cells | wikipedia.org |
Introduction of Electron-Rich and Electron-Poor Substituents
The versatile nature of palladium-catalyzed coupling reactions allows for the introduction of both electron-rich and electron-poor substituents onto the spiro[fluorene-9,9'-xanthene] core, thereby tuning its electronic properties. Electron-rich moieties, such as dithiafulvenyl units, have been introduced to create hole-transporting materials. nih.gov The substitution pattern of these functional groups has a significant impact on the material's charge mobility. nih.gov Similarly, electron-donating groups like diphenylamine (B1679370) have been incorporated through Suzuki coupling to design materials with aggregation-induced emission properties. rsc.org
Conversely, electron-poor substituents can also be attached. For instance, imidazole-derived moieties with varying electron-withdrawing abilities have been grafted onto the 2- and 7-positions of the spiro core to synthesize deep-blue emitting materials for OLEDs. rsc.org The introduction of diketopyrrolopyrrole units, which are electron-deficient, has led to the development of promising three-dimensional non-fullerene acceptors for organic solar cells. researchgate.net
Strategies for Incorporating Alkoxy and Other Functional Groups
Alkoxy groups are often introduced to improve the solubility and processability of the final materials, as well as to modify their electronic properties. A common strategy involves the synthesis of a dihydroxy-functionalized spiro[fluorene-9,9'-xanthene] intermediate, such as 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol. rsc.org This intermediate can then be reacted with alkyl halides, such as n-iodobutane, in the presence of a base like potassium carbonate (K₂CO₃) to yield the corresponding dialkoxy-substituted derivative. rsc.org For example, a short and efficient synthesis of 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)] has been developed, which can then be polymerized via Suzuki coupling. acs.orgresearchgate.net
Beyond alkoxy groups, other functionalities can be incorporated. For instance, sulfonation of a dihydroxy-dibromo-SFX precursor with concentrated sulfuric acid can yield a water-soluble derivative. scut.edu.cn This highlights the broad scope of derivatization possible from key intermediates of 2',7'-Dibromospiro[fluorene-9,9'-xanthene].
Kinetic and Mechanistic Studies of Reactions Involving 2',7'-Dibromospiro[fluorene-9,9'-xanthene]
Detailed kinetic and mechanistic studies specifically focused on reactions involving 2',7'-Dibromospiro[fluorene-9,9'-xanthene] are not extensively documented in publicly available scientific literature. The majority of research has centered on the synthesis of this compound and its derivatives, as well as their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). However, an analysis of the reported synthetic transformations provides insight into the compound's chemical reactivity and the probable mechanisms through which it reacts.
The bromine atoms at the 2' and 7' positions on the xanthene moiety significantly influence the compound's reactivity, making these sites amenable to a variety of chemical modifications. chemimpex.com This enhanced reactivity is crucial for the synthesis of novel materials with tailored properties for applications in organic electronics and photonics. chemimpex.com
One of the primary types of reactions that 2',7'-Dibromospiro[fluorene-9,9'-xanthene] undergoes is palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, the bromine atoms act as leaving groups, allowing for the formation of new carbon-carbon bonds. For instance, a derivative, 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)], has been polymerized with a corresponding diborolane via a Suzuki coupling reaction to produce a fluorene-based homopolymer. While specific kinetic data for this reaction is not provided, the general mechanism for Suzuki coupling is well-established. It typically involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency of such reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent system.
Furthermore, the spiro[fluorene-9,9'-xanthene] core can undergo electrophilic substitution reactions. For example, the bromination of the parent spiro[fluorene-9,9'-xanthene] compound has been shown to occur sequentially at the 2', 7', and 2 positions, indicating the relative reactivity of these sites. researchgate.net This suggests that the xanthene ring is more susceptible to electrophilic attack than the fluorene moiety.
In a study on the sulfonation of a related compound, 2',7'-dibromospiro[fluorene-9,9'-(2',7'-dihydroxy-xanthene)], the effects of reaction temperature, reactant molar ratio, and reaction time on the sulfonation yield were investigated. scut.edu.cn The optimal conditions were found to be a reaction temperature of 70°C for 2 hours. scut.edu.cn This investigation into the optimization of reaction conditions, while not a formal kinetic study, provides practical insights into the factors that govern the rate and efficiency of this particular electrophilic substitution reaction.
While quantitative kinetic parameters like rate constants and reaction orders are not available for reactions of 2',7'-Dibromospiro[fluorene-9,9'-xanthene], the existing literature demonstrates its utility as a versatile building block in organic synthesis, primarily through palladium-catalyzed cross-coupling and electrophilic substitution reactions. Future research may delve into more detailed kinetic and mechanistic studies to provide a deeper understanding of the reactivity of this important compound.
Spectroscopic Probes for Molecular Structure Elucidation
Spectroscopic techniques are indispensable tools for confirming the chemical identity and elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups present in 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
For the diol derivative, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, would be expected to show characteristic signals for the aromatic protons on both the fluorene and the substituted xanthene rings, in addition to a distinct signal for the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about their relative positions and the electronic effects of the bromine and hydroxyl substituents.
In the case of the 3',6'-dibutoxy derivative, ¹H and ¹³C NMR data have been reported. The ¹H NMR spectrum in CDCl₃ displays a series of signals corresponding to the aromatic protons, with their specific chemical shifts and multiplicities confirming the substitution pattern. Additionally, signals corresponding to the protons of the butoxy chains are observed in the aliphatic region of the spectrum. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule, including the spiro-carbon, the aromatic carbons, and the carbons of the butoxy groups.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Derivative of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2',7'-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] | ¹H | CDCl₃ | 7.59 (d, J = 8.1 Hz, 2H), 7.47 (dd, J = 8.1, 1.7 Hz, 2H), 7.22 (s, 1H), 6.72 (d, J = 2.1 Hz, 2H), 6.40 (dd, J = 8.7, 2.4 Hz, 2H), 6.24 (d, J = 8.7 Hz, 2H), 3.95 (t, J = 6.4 Hz, 4H), 1.80 – 1.72 (m, 4H), 1.52 – 1.44 (m, 4H), 0.97 (t, J = 7.4 Hz, 6H) |
| 2',7'-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] | ¹³C | CDCl₃ | 159.39, 157.13, 151.90, 137.49, 131.15, 129.01, 128.60, 122.39, 121.31, 114.76, 111.37, 101.86, 67.90, 53.53, 31.25, 19.28, 13.87 |
Data sourced from supporting information of a research article.
High-Resolution Mass Spectrometry (HRMS, MALDI-TOF, ESI)
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer are commonly employed for the characterization of spirofluorene derivatives.
HRMS analysis of derivatives of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] provides experimental mass-to-charge (m/z) values that can be compared with the calculated theoretical values, confirming the molecular formula with high accuracy. For instance, the HRMS data for 2',7'-Dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol would show a molecular ion peak corresponding to its chemical formula, C₂₅H₁₄Br₂O₃. Similarly, the butoxy derivative has been characterized by HRMS, with the found m/z value matching the calculated value for its protonated form [M+H]⁺. rsc.org
Interactive Data Table: HRMS Data for Derivatives of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 2',7'-Dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol | ESI/APCI | 519.9310 (for [M-H]⁻) | 519.9 (for [M-H]⁻) |
| 2',7'-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] | HRMS | 635.0610 (for [M+H]⁺) | 635.0580 (for [M+H]⁺) |
Data compiled from published research articles. rsc.orgarkat-usa.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. While specific IR data for 2',7'-Dibromospiro[fluorene-9,9'-xanthene] is not detailed in the available literature, the expected spectrum would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings, C-C stretching vibrations within the aromatic framework, and C-O-C stretching from the xanthene ether linkage. The presence of the bromine substituents would also influence the fingerprint region of the spectrum. For derivatives, such as the 3',6'-diol, a broad O-H stretching band would be a prominent feature.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction provide invaluable information about the molecular conformation and intermolecular interactions that dictate the material's properties in the solid state.
Single-Crystal X-ray Diffraction Analysis of the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] Core
Single-crystal X-ray diffraction allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. While a crystal structure for the parent 2',7'-Dibromospiro[fluorene-9,9'-xanthene] is not available, analysis of a closely related derivative, 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)], has revealed key structural features of the spiro core. researchgate.net
The analysis demonstrated that the fluorene and xanthene moieties are oriented nearly perpendicular to each other, a hallmark of the spiro[fluorene-9,9'-xanthene] system. This orthogonal arrangement is crucial as it disrupts π-π stacking between adjacent molecules in the solid state, which can be beneficial for achieving high photoluminescence quantum yields in organic light-emitting diodes (OLEDs). The crystal structure of the unsubstituted spiro[fluorene-9,9'-xanthene] has also been determined, providing a foundational understanding of the core's geometry. 20.210.105 The precise bond lengths and angles within the dibrominated core would be influenced by the electronic and steric effects of the bromine atoms.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical characterization, particularly through cyclic voltammetry (CV), is crucial for determining the energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), in spiro[fluorene-9,9'-xanthene] (SFX) derivatives. These parameters are fundamental to understanding their potential performance in electronic devices.
Derivatives of SFX functionalized with electron-rich aniline-like segments have been systematically studied. mdpi.com For instance, a series of hole-transporting materials (HTMs) incorporating fluorinated-aniline units were synthesized and their HOMO levels were determined using CV. mdpi.com The first oxidation potentials for these compounds were measured, allowing for the calculation of their corresponding HOMO energy levels. mdpi.com For example, the HOMO levels for derivatives designated as m-SFX-mF, m-SFX-oF, p-SFX-mF, and p-SFX-oF were deduced to be -5.24 eV, -5.24 eV, -5.23 eV, and -5.25 eV, respectively. mdpi.com
In another study, a three-dimensional non-fullerene acceptor, SFX1, was generated by functionalizing the spiro[fluorene-9,9'-xanthene] core with diketopyrrolopyrrole units. researchgate.net Cyclic voltammetry measurements of SFX1 revealed a HOMO energy level of -5.50 eV and a LUMO energy level of -3.50 eV, resulting in an electrochemical band gap of 2.0 eV. researchgate.net These energy levels show promise for applications in organic solar cells, as they are complementary to commonly used donor polymers. researchgate.net The electrochemical properties of various SFX derivatives containing imidazole-derived moieties have also been investigated to evaluate their suitability for electroluminescent applications. rsc.org
Table 1: Electrochemical Properties of Spiro[fluorene-9,9'-xanthene] Derivatives
| Compound | First Oxidation Potential (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| m-SFX-mF | 0.141 | -5.24 | N/A | N/A |
| m-SFX-oF | 0.137 | -5.24 | N/A | N/A |
| p-SFX-mF | 0.127 | -5.23 | N/A | N/A |
| p-SFX-oF | 0.146 | -5.25 | N/A | N/A |
| SFX1 | N/A | -5.50 | -3.50 | 2.0 |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Glass Transition and Decomposition Temperatures
The thermal stability of materials is a critical factor for the longevity and operational stability of organic electronic devices. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature (Td) and glass transition temperature (Tg) of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] derivatives. The rigid and bulky spiro structure generally imparts high thermal stability.
For example, polyamides synthesized from a 2',7'-bis-[2''-trifluoromethyl 4''-( -aminophenyl)phenoxy]-spiro[fluorene-9,9'-xanthene] monomer exhibited high thermal stability, with 10% weight loss temperatures (Td) reaching up to 483 °C in air and 519 °C in nitrogen. researchgate.net These polymers also showed high glass transition temperatures (Tg) in the range of 273–289 °C. researchgate.net Similarly, novel oligo-spiro(fluorene-9,9'-xanthene) derivatives, TSF-Cz and TSF-F, demonstrated high Tg values of 140 °C and 126 °C, respectively, indicating good morphological stability. researchgate.net
A fluorene-based homopolymer, PSFX, which incorporates a spiroxanthene group, was found to possess both a high glass transition temperature and good thermal stability. acs.orgresearchgate.net Furthermore, derivatives of spiro[fluorene-9,9'-xanthene] containing imidazole-derived moieties have also been shown to have excellent thermal stability. rsc.org TGA studies on related linear oligofluorene structures revealed thermal stability at temperatures up to approximately 400 °C. researchgate.net This robust thermal performance is essential for materials used in applications like organic light-emitting diodes (OLEDs), where operational temperatures can be elevated.
Table 2: Thermal Properties of Spiro[fluorene-9,9'-xanthene] Derivatives
| Compound/Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Measurement Atmosphere |
| Polyamides from SFX diamine | 273–289 °C | up to 483 °C (10% weight loss) | Air |
| Polyamides from SFX diamine | 273–289 °C | up to 519 °C (10% weight loss) | Nitrogen |
| TSF-Cz | 140 °C | N/A | N/A |
| TSF-F | 126 °C | N/A | N/A |
Morphological and Thin-Film Characterization
The morphology of thin films is a key determinant of device performance in organic electronics. The three-dimensional spiro architecture of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives plays a significant role in influencing their film-forming properties and solid-state packing. This unique structure helps to prevent strong intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence and poor film quality.
Derivatives of SFX have been shown to form high-quality, uniform thin films. For instance, a non-fullerene acceptor coded as SFX1 was found to be readily soluble in common film-processing solvents, which is a prerequisite for fabricating thin films for devices like organic solar cells. researchgate.net The absorption spectra of SFX1 have been characterized both in solution and as a neat film. researchgate.net
Scanning electron microscopy (SEM) has been used to visualize the surface morphology of films incorporating SFX-based hole-transporting materials. acs.org For example, top-down SEM images of perovskite films coated with dopant-free layers of SFX derivatives X65 and P65 demonstrated the formation of smooth and uniform films, which is crucial for efficient charge transport in perovskite solar cells. acs.org The ability of these molecules to form amorphous, stable glasses with high glass transition temperatures contributes to the morphological stability of the films, preventing crystallization and degradation over time. researchgate.net The highly distorted, 3D structures of these compounds are beneficial for the successful deposition of high-quality hole-transport layers through processes like thermal evaporation. mdpi.com
Computational Chemistry and Theoretical Modeling of 2 ,7 Dibromospiro Fluorene 9,9 Xanthene Systems
Quantum Chemical Investigations (Density Functional Theory, Time-Dependent DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited-state properties of molecules. nih.gov For the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) framework, these calculations are instrumental in predicting how chemical modifications influence the material's optoelectronic behavior. rsc.orgrsc.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, governing charge injection/extraction and transport capabilities in electronic devices. physchemres.org
DFT calculations are widely employed to determine the energy levels and spatial distribution of these orbitals for SFX derivatives. researchgate.netmdpi.com For instance, in a study of a donor-acceptor molecule based on a dibutoxy-substituted SFX core, DFT calculations showed that the HOMO was primarily localized on the electron-donating triphenylamine (B166846) and thiophene (B33073) units, while the LUMO was distributed across the SFX core and thiophene bridge. rsc.org This separation is a desirable characteristic for charge transfer applications. Similarly, calculations for quinolyl-functionalized SFX hosts revealed that successive substitutions reduced the LUMO energy levels while leaving the HOMO levels almost unchanged, demonstrating predictable tuning of electronic properties. escholarship.org
While specific FMO energy values for the parent 2',7'-Dibromospiro[fluorene-9,9'-xanthene] are not detailed in the searched literature, studies on closely related derivatives provide insight into the typical energy levels calculated for this class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-1 (eV) | LUMO+1 (eV) |
|---|---|---|---|---|
| SP-TH | -4.95 | -2.22 | -5.22 | -1.62 |
This table is based on data for 4,4′-((3′,6′-dibutoxyspiro[fluorene-9,9′-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) (SP-TH), a derivative of the SFX core.
Time-Dependent DFT (TD-DFT) is the primary computational tool for studying the nature of electronic transitions and predicting photophysical properties such as absorption and emission spectra. nih.gov By calculating the transition energies and oscillator strengths between the ground state and various excited states, a theoretical UV-Vis absorption spectrum can be generated.
For example, TD-DFT analysis performed on the SP-TH derivative of the SFX core was used to simulate its absorption spectrum, providing a theoretical basis to understand its photophysical properties. rsc.org Such calculations are crucial for predicting the color and efficiency of materials used in organic light-emitting diodes (OLEDs). nih.gov These theoretical investigations help elucidate the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer) that give rise to the observed optical properties.
The optical bandgap is a critical parameter for semiconductor materials, as it determines the energy of light they can absorb or emit. Computationally, the optical bandgap can be estimated from the energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap). This theoretical value provides a useful approximation of the material's intrinsic electronic bandgap. physchemres.org
DFT calculations allow for the systematic investigation of how structural modifications to the SFX core can tune this bandgap. Introducing different functional groups can raise or lower the HOMO and LUMO levels, thereby engineering the bandgap for specific applications, such as aligning energy levels in solar cells or achieving a desired emission color in OLEDs. escholarship.orgrsc.org
Molecular Dynamics and Conformational Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its material properties, including solubility and film-forming capabilities. The spiro[fluorene-9,9'-xanthene] core is known for its rigid, sterically demanding 3D structure. mdpi.com
Single-crystal X-ray diffraction analysis of a monomer based on 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)] revealed that the fluorene (B118485) and xanthene moieties are oriented almost perpendicularly to each other. acs.orgresearchgate.net This orthogonal arrangement is a hallmark of the SFX core and is crucial for preventing the strong intermolecular π-π stacking that often leads to aggregation-caused quenching of luminescence in flatter molecules. acs.org DFT calculations on various SFX derivatives consistently show this highly distorted, nearly 90° dihedral angle between the fluorene and xanthene planes. mdpi.com
While extensive molecular dynamics simulations on 2',7'-Dibromospiro[fluorene-9,9'-xanthene] are not widely reported, such studies would be valuable for understanding the molecule's behavior in different environments (e.g., in solution or amorphous solid states) and how its conformation influences properties on a larger scale.
Charge Transport Modeling (e.g., Marcus Hopping Theory)
In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. Marcus theory provides a theoretical framework for calculating the rate of this charge transfer. The theory considers two key parameters: the electronic coupling between the molecules (transfer integral) and the reorganization energy, which is the energy required to distort the molecules from their neutral to their ionized geometry.
Modeling based on Marcus theory can be used to predict the charge carrier mobility of materials like 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives. By calculating the reorganization energy and transfer integrals for various molecular pairings, researchers can estimate mobility and understand how molecular structure and packing influence charge transport efficiency. Although specific Marcus theory calculations for 2',7'-Dibromospiro[fluorene-9,9'-xanthene] are not detailed in the available literature, this theoretical approach is fundamental to the computational design of efficient hole-transporting materials (HTMs) and electron-transport materials (ETMs) based on the SFX core for applications in solar cells and OLEDs. nih.govresearchgate.net
Prediction of Molecular Packing and Intermolecular Interactions
The way molecules arrange themselves in the solid state profoundly impacts the bulk electronic properties of a material. Computational methods can be used to predict the most stable crystal structures and analyze the types of intermolecular interactions present, such as van der Waals forces or π-π stacking.
For fluorene-based materials, the quality and efficiency of devices like OLEDs are known to depend significantly on the molecular packing mode. researchgate.net The characteristic perpendicular structure of the SFX core effectively inhibits tight molecular packing. acs.org This structural feature helps to maintain the amorphous stability of thin films, which is beneficial for device longevity and performance. While strong π-π interactions are suppressed by the spiro-linkage, weaker interactions can still influence the local order and charge transport pathways within a solid-state film. Predicting these packing motifs is a key goal of computational materials science in order to understand and control the performance of SFX-based materials.
Applications of 2 ,7 Dibromospiro Fluorene 9,9 Xanthene As a Precursor in Functional Materials Research
Development of Hole-Transporting Materials (HTMs) for Organic Optoelectronic Devices
The spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core is a highly attractive alternative to other spiro compounds for creating hole-transporting materials (HTMs). acs.org Its facile synthesis and the ability to functionalize it via its dibromo derivative allow for the precise tuning of electronic and physical properties. acs.orgmdpi.com The bromine atoms on the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] molecule act as handles to attach various electron-donating groups, such as arylamines, which are essential for efficient hole transport.
In the field of perovskite solar cells, HTMs derived from the SFX core have demonstrated significant potential to rival and even surpass the performance of the widely used Spiro-OMeTAD. The dibromo precursor is instrumental in synthesizing these complex HTMs. For instance, a low-cost HTM designated X60, which is based on the SFX framework, was developed through a two-step synthetic route and achieved a high power conversion efficiency (PCE) of 19.84% in PSCs. rsc.org
Further research has focused on modifying the SFX core by attaching different functional groups to tune the material's properties. In one study, three asymmetric HTMs (SFX-F, SFX-FM, and SFX-FP) were synthesized. sci-hub.seresearchgate.net The PSC fabricated with SFX-FM as the HTM achieved a notable PCE of 17.29%, outperforming the control device based on Spiro-OMeTAD (15.14%). sci-hub.se In another investigation, fluorinated aniline (B41778) units were attached to the SFX core to create four isomeric HTMs. mdpi.com One of these, p-SFX-oF, led to an inverted PSC with a PCE of 15.21%. mdpi.comresearchgate.net These examples highlight how the derivatization of the SFX core, made possible by precursors like 2',7'-Dibromospiro[fluorene-9,9'-xanthene], is a key strategy for developing next-generation, low-cost, and stable PSCs. rsc.org
Table 1: Performance of Perovskite Solar Cells (PSCs) with Hole-Transporting Materials (HTMs) Derived from the Spiro[fluorene-9,9'-xanthene] (SFX) Core
| HTM Name | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| X60 | 19.84% | rsc.org |
| SFX-FM | 17.29% | sci-hub.se |
| SFX-FP | 15.45% | sci-hub.se |
| p-SFX-oF | 15.21% | mdpi.comresearchgate.net |
| SFX-F | 14.54% | sci-hub.se |
2',7'-Dibromospiro[fluorene-9,9'-xanthene] is a key precursor for materials used in organic light-emitting diodes, where its derivatives can function as host materials, emitters, or hole-transporting layers. chemimpex.com The rigid, orthogonal structure of the SFX core helps to prevent aggregation and maintain high photoluminescence efficiency in the solid state. acs.orgresearchgate.net
For example, a host material named SFX-PF, derived from the SFX core, was used to fabricate efficient phosphorescent OLEDs (PHOLEDs). A green PHOLED using this host achieved a maximum external quantum efficiency (EQE) of 13.2%, while a blue device reached an EQE of 14.7% with a low turn-on voltage of 2.8 V. researchgate.net In another study, a blue fluorescent OLED was developed using an acridine-functionalized SFX derivative (SFX-Ad) as the emitter, yielding a maximum EQE of 2.58% and deep blue emission with CIE coordinates of (0.15, 0.10). rsc.org
Furthermore, hole-transporting molecules based on the SFX core, such as DPA-SFXBu, have been synthesized and used in double-layer OLEDs. These devices showed higher efficiency compared to those using the standard material NPB, with the DPA-SFXBu-based device achieving a power efficiency of 2.31 lm/W, nearly 90% higher than the NPB-based equivalent. researchgate.net
Table 2: Performance of Organic Light-Emitting Diodes (OLEDs) with Materials Derived from the Spiro[fluorene-9,9'-xanthene] (SFX) Core
| Material Name | Device Role | Emission Color | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | CIE Coordinates | Reference |
|---|---|---|---|---|---|---|
| SFX-PF | Host | Blue | 14.7% | 2.8 V | N/A | researchgate.net |
| SFX-PF | Host | Green | 13.2% | 3.0 V | N/A | researchgate.net |
| SFX-Ad | Emitter | Blue | 2.58% | N/A | (0.15, 0.10) | rsc.org |
| PSFX | Emitting Layer | Deep Blue | 1.74% | 6.0 V | (0.15, 0.07) | acs.orgresearchgate.net |
The application of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] as a precursor extends to materials for solid-state dye-sensitized solar cells (ssDSCs). In this area, it is used to create HTMs that replace the traditional liquid electrolytes, leading to more stable and durable devices. The SFX-based HTM known as X60 has shown remarkable performance in this application. rsc.org When incorporated into a ssDSC, devices using X60 as the hole-transporting layer achieved a high power conversion efficiency of 7.30%. rsc.org This performance is comparable to well-established HTMs, demonstrating the potential of SFX-based materials, synthesized from precursors like 2',7'-Dibromospiro[fluorene-9,9'-xanthene], to produce low-cost and efficient ssDSCs. rsc.org
Table 3: Performance of Solid-State Dye-Sensitized Solar Cells (ssDSCs) with an HTM Derived from the Spiro[fluorene-9,9'-xanthene] (SFX) Core
| HTM Name | Device Type | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| X60 | ssDSC | 7.30% | rsc.org |
While specific examples of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] being used as a precursor for materials in organic field-effect transistors (OFETs) are less documented in dedicated studies, the inherent properties of its derivatives make them promising candidates for this application. researchgate.net The high thermal stability, good film-forming capabilities, and defined molecular structure that are beneficial for OLEDs and PSCs are also critical requirements for the semiconductor channel in OFETs. The ability to create well-ordered, stable amorphous films can facilitate efficient charge transport across the transistor channel. The development of polymers and oligomers from this precursor, which exhibit high stability and defined charge transport pathways, suggests their potential utility in high-performance OFETs. acs.orgresearchgate.net
Polymeric and Oligomeric Systems Based on the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] Core
The two bromine atoms on 2',7'-Dibromospiro[fluorene-9,9'-xanthene] make it an excellent monomer for synthesizing polymers and oligomers through various metal-catalyzed polymerization reactions.
The bromine atoms serve as reactive sites for well-established polymerization techniques like Suzuki and Sonogashira cross-coupling reactions. These methods allow for the creation of fully conjugated polymers where the spiro[fluorene-9,9'-xanthene] unit is a core part of the polymer backbone.
In one notable example, a derivative, 2,7-dibromospiro[fluorene-9,9'-(2',7'-di-n-octyloxyxanthene)], was polymerized via a Suzuki coupling reaction with a corresponding diborolane. acs.orgresearchgate.net This process yielded a fluorene-based homopolymer (PSFX) that incorporates the spiroxanthene group in each repeating unit. acs.orgresearchgate.net This polymer exhibited high thermal stability and was successfully used as the emitting layer in a stable, blue-emitting OLED. acs.orgresearchgate.net Similarly, the SFX core has been used to construct blue-light-emitting model compounds through Suzuki coupling, demonstrating the utility of its monobromo- and dibromo-derivatives in building larger conjugated systems. acs.org
Structure-Property Relationships in Polymeric Scaffolds
The spiro[fluorene-9,9'-xanthene] (SFX) core, particularly when functionalized as 2',7'-dibromospiro[fluorene-9,9'-xanthene], serves as a critical building block in polymeric scaffolds, enabling precise control over the material's properties. The rigid and sterically hindered three-dimensional structure of the SFX unit is instrumental in disrupting polymer chain packing, which enhances solubility and prevents the formation of aggregates that can quench fluorescence. This makes it a superior alternative to more planar fluorene (B118485) derivatives. researchgate.netmdpi.com
The bromine atoms on the SFX core are key functional handles. Through cross-coupling reactions like the Suzuki or Sonogashira reactions, various functional groups can be attached at these positions to fine-tune the electronic and physical properties of the resulting polymers. researchgate.net For instance, attaching hole-transporting moieties like carbazole (B46965) or triphenylamine (B166846) derivatives leads to polymers with high thermal stability and well-defined electrochemical properties suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net
Research has demonstrated that the substitution position on the SFX core significantly impacts the polymer's characteristics. Modifications at the 3',6'-positions of the xanthene moiety can lead to exceptionally high thermal stability, with decomposition temperatures reaching up to 500 °C. researchgate.net This high thermal and morphological stability, characterized by high glass transition temperatures (Tg), is a direct consequence of the rigid spiro-linked core. researchgate.net By carefully selecting the functional groups attached to the 2',7'-dibromo precursor, researchers can control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, tailoring the polymer for specific applications such as hole-transporting layers or stable blue-emitting materials in optoelectronic devices. mdpi.com
| Oligomer | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) | Source |
|---|---|---|---|
| TPA-F | 417 °C | 101 °C | researchgate.net |
| TPA-SFX | 439 °C | 141 °C | researchgate.net |
| TPA-SFXCz | 425 °C | 127 °C | researchgate.net |
Materials Exhibiting Aggregation-Induced Emission (AIE) and Mechanochromism (MC)
The spiro[fluorene-9,9'-xanthene] framework is highly effective in designing molecules that exhibit aggregation-induced emission (AIE) and mechanochromism (MC). AIE is a phenomenon where non-emissive molecules in a solution become highly luminescent upon aggregation in the solid state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways. The propeller-like, rigid three-dimensional structure of the SFX core is ideal for inducing AIE activity. rsc.orgrsc.org
A donor-π-acceptor-π-donor (D-π-A-π-D) type molecule, SP-TH, was designed using a spiro-xanthene core for the first time to achieve both AIE and mechano-responsive properties. rsc.org In dilute solutions, such molecules can undergo intramolecular rotations that quench fluorescence. However, in an aggregated state or in a solid film, these rotations are restricted, leading to a significant enhancement in fluorescence quantum yield.
Mechanochromism refers to the change in the color of a material's fluorescence in response to mechanical stimuli like grinding or shearing. This property arises from the transition between different solid-state packing arrangements. For example, a crystalline solid with a specific packing mode might exhibit one color of fluorescence. Upon grinding, the crystalline structure can be disrupted into an amorphous state with altered intermolecular interactions, leading to a noticeable shift in the emission wavelength. In the case of the SFX-based molecule SP-TH, grinding the sample induced a color change from yellowish-green to bluish-green, a hypsochromic shift that was reversible by fuming with a solvent like dichloromethane. rsc.org This reversible switching between crystalline and amorphous states makes these materials promising for applications in sensors and security inks. rsc.org
| State | Emission Maximum (λem) | Observed Color | Source |
|---|---|---|---|
| Original Solid | 525 nm | Yellowish-Green | rsc.org |
| After Grinding | 490 nm | Bluish-Green | rsc.org |
| After Fuming | 525 nm | Yellowish-Green | rsc.org |
Mechanoluminescent Compounds Derived from the Spiro[fluorene-9,9'-xanthene] Core
Mechanoluminescence is the emission of light in response to a mechanical action, a property closely related to mechanochromism. The structural features of the spiro[fluorene-9,9'-xanthene] core that enable mechanochromism also make it a suitable platform for developing mechanoluminescent materials. The rigid, twisted three-dimensional configuration is key to creating materials that can effectively manage mechanical stress and convert it into light emission. rsc.org
The process often involves a transition from a stable crystalline state to a metastable amorphous state upon the application of force. This change in molecular packing can alter the energy landscape of the excited state, opening up radiative decay channels that were previously inaccessible or less favorable. For instance, a luminophore based on an acridine-functionalized spiro[fluorene-9,9'-xanthene] (SFX-Ad) demonstrated a "turn-on" mechanoluminescent response. rsc.org In its initial, weakly emissive crystalline state, the molecules adopted a herringbone packing arrangement. Upon grinding, this structure was converted to an amorphous state that was significantly more emissive. This crystal-to-amorphous transition under mechanical stress is a primary mechanism for mechanoluminescence in materials derived from the SFX core. Such materials have potential applications in damage sensing, security features, and information encryption. rsc.org
Co-Sensitizer Roles in Lanthanide Luminescent Complexes
Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique luminescent properties, including sharp, line-like emission bands and long luminescence lifetimes. However, they suffer from very low molar absorptivity because their f-f electronic transitions are parity-forbidden. To overcome this, organic chromophores are used as "antennas" or "sensitizers." These organic ligands absorb excitation light efficiently and then transfer the energy to the lanthanide ion, which subsequently emits light. ub.edunih.gov
Fluorene and its derivatives, including the structurally related spirobifluorene, have been successfully employed as antenna units for lanthanide complexes. nih.gov These chromophores have high absorption coefficients and their excited state energy levels can be tuned to match the accepting levels of specific lanthanide ions, facilitating efficient energy transfer. For example, a (9,9'-spirobifluoren-2-yl)-2-oxoethyl unit was used as an antenna to sensitize Eu³⁺ emission. The resulting complex was highly luminescent, with emission detectable at concentrations as low as 10 pM. nih.gov
While direct studies using 2',7'-Dibromospiro[fluorene-9,9'-xanthene] as a lanthanide sensitizer (B1316253) are less common, its core structure is analogous to other successful fluorenyl antennas. The fluorene moiety within the SFX structure can act as the primary light-harvesting unit. The bromine atoms offer a pathway to covalently link the SFX antenna to a chelating unit, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which securely binds the lanthanide ion. nih.gov This modular design allows for the creation of stable, water-soluble complexes where the SFX unit sensitizes the emission of various lanthanide ions, from visible emitters like Eu³⁺ to those in the near-infrared. nih.gov
Structure Property Relationships and Performance Optimization for 2 ,7 Dibromospiro Fluorene 9,9 Xanthene Derivatives
Influence of Functionalization and Substitution Patterns on Electronic and Optical Properties
The electronic and optical characteristics of DBSFX derivatives can be precisely tuned by introducing various functional groups. These modifications primarily influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices.
The introduction of electron-donating or electron-withdrawing groups at the 2' and 7' positions, as well as other available sites on the fluorene (B118485) and xanthene units, significantly alters the electronic landscape of the molecule. For instance, functionalizing the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core with arylamine moieties has been a common strategy to create effective hole-transporting materials (HTMs). The nature and substitution pattern of these arylamines can fine-tune the HOMO energy levels to better align with the valence band of adjacent layers in a device, thereby facilitating hole injection. rsc.org
A study on four SFX-based HTMs functionalized with different four-armed arylamine groups demonstrated HOMO energy levels ranging from -4.9 to -5.1 eV. rsc.org This variation is a direct consequence of the differing electron-donating strengths and conjugation lengths of the appended arylamine units. Similarly, the introduction of trifluoroethoxy units onto an SFX core has been shown to modulate the HOMO level, leading to improved open-circuit voltage in PSCs. researchgate.net
Furthermore, the non-planar spiro structure of SFX derivatives plays a crucial role in their optical properties. It effectively suppresses intermolecular π–π stacking, which can lead to the formation of aggregates or excimers that often result in undesirable, red-shifted emission and reduced photoluminescence efficiency. scispace.com This steric hindrance helps to maintain stable blue emission in the solid state, a desirable characteristic for OLED applications. scispace.comacs.org
The following table summarizes the electronic properties of selected SFX derivatives, illustrating the impact of different functional groups.
| Compound Name | Functional Groups | HOMO (eV) | LUMO (eV) | Application |
| mp-SFX-2PA | Four-armed arylamine moieties | -4.9 to -5.1 | Not Specified | Perovskite Solar Cells |
| SFX-POCCF3 | Trifluoroethoxy units | Not Specified | Not Specified | Perovskite Solar Cells |
| PSFX | Di-n-octyloxyxanthene | Not Specified | Not Specified | Organic Light-Emitting Diodes |
| SP-Naph | Dimethoxyphenylnaphthylamine subunits | Not Specified | Not Specified | Perovskite Solar Cells |
| SP-SMe | Methylsulfanyl groups | Not Specified | Not Specified | Perovskite Solar Cells |
Correlation between Molecular Structure, Molecular Packing, and Charge Transport Efficiency
The efficiency of charge transport in organic semiconductor materials is intrinsically linked to both the intramolecular charge mobility and the intermolecular charge hopping, the latter being heavily dependent on the molecular packing in the solid state. The unique 3D spiro structure of DBSFX derivatives plays a pivotal role in dictating their packing behavior and, consequently, their charge transport characteristics.
The orthogonal arrangement of the fluorene and xanthene units in the SFX core prevents dense π–π stacking between adjacent molecules. scispace.com While this is beneficial for maintaining high photoluminescence quantum yields by inhibiting quenching processes, it can also limit intermolecular charge hopping pathways if not properly managed through molecular design. However, the rigid and bulky nature of the SFX core can also lead to the formation of stable amorphous glasses with high glass transition temperatures (Tg), which is crucial for the morphological stability of thin films in devices. scispace.comacs.org
The charge transport efficiency, often quantified by hole or electron mobility, can be significantly influenced by the peripheral functional groups attached to the SFX core. For instance, the introduction of extended π-conjugated systems, such as dimethoxyphenylnaphthylamine subunits, can enhance conductivity and charge transport properties. rsc.org In a study of SFX-based HTMs, doped films exhibited hole mobilities in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org
Furthermore, single-crystal X-ray diffraction studies have provided valuable insights into the molecular packing of these materials. The analysis of a dibromo monomer of a poly[spiro(fluorene-9,9'-xanthene)] (PSFX) revealed that the spiro-fused fluorene and xanthene moieties are positioned nearly perpendicular to each other. scispace.comacs.org This orthogonal arrangement, a direct consequence of the spiro linkage, is instrumental in defining the three-dimensional packing and preventing the close association of polymer chains.
The table below presents charge transport data for some SFX derivatives.
| Compound Name | Key Structural Feature | Hole Mobility (cm² V⁻¹ s⁻¹) | Doping Condition |
| mp-SFX-2PA | Four-armed arylamine moieties | 2.2 to 15 × 10⁻⁵ | Doped |
| SFX-POCCF3 | Trifluoroethoxy units | High hole mobility | Not Specified |
| X60 | Two-step synthetic route | Not Specified | Not Specified |
| SP-SMe | Methylsulfanyl groups | Superior photoelectric properties | Dopant-free |
Impact of Molecular Design on Thin-Film Morphology and Device Performance
The performance of optoelectronic devices is critically dependent on the morphology of the active thin films. The molecular design of DBSFX derivatives has a profound impact on their ability to form uniform, stable, and high-quality films, which in turn influences key device metrics such as efficiency, brightness, and lifetime.
The spiro-conjugation effect and the resulting cross-shaped conformation of SFX-based materials enhance their film-forming properties. acs.org This three-dimensional structure contributes to the formation of smooth and homogeneous amorphous films, which is essential for preventing short circuits and ensuring reproducible device performance. The introduction of SFX pendant groups into triphenylamine-based molecules has been shown to significantly influence the thin-film surface morphology. researchgate.net
Similarly, in OLEDs, the morphology of the emissive layer and surrounding charge-transporting layers is critical. The use of a poly[spiro(fluorene-9,9'-xanthene)] (PSFX) as the emitting layer in a light-emitting diode resulted in an efficient and stable blue emission with a turn-on voltage of 6 V and a maximum external quantum efficiency of 1.74% ph/el. scispace.comacs.org The good thermal stability and high glass transition temperature of PSFX, attributed to its spiro structure, contribute to the morphological stability of the device during operation. scispace.com
The following table showcases the performance of devices incorporating different SFX derivatives.
| Compound Name | Device Type | Power Conversion Efficiency (PCE) / External Quantum Efficiency (EQE) | Key Performance Metric |
| mp-SFX-2PA | Perovskite Solar Cell | 16.8% | Higher than spiro-OMeTAD control |
| SP-SMe | Perovskite Solar Cell | 21.95% | Outperforms doped spiro-OMeTAD |
| SP-Naph | Perovskite Solar Cell | 20.51% | High efficiency |
| PSFX | Organic Light-Emitting Diode | 1.74% (EQE) | Stable blue emission |
| X60 | Perovskite Solar Cell | 19.84% | Comparable to spiro-OMeTAD |
Strategies for Enhancing Material Conductivity and Long-Term Stability in Devices
Improving the electrical conductivity of DBSFX derivatives and the long-term operational stability of devices incorporating them are key challenges in the field of organic electronics. Several molecular design and device engineering strategies have been developed to address these issues.
One common approach to enhance the conductivity of HTMs is through p-type doping. This involves adding a small amount of a strong oxidizing agent (a Lewis acid) to the HTM to generate mobile holes, thereby increasing the charge carrier density. acs.org While effective, the use of dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), can be detrimental to device stability as they are often hygroscopic and can contribute to the degradation of the perovskite layer in PSCs. acs.org Consequently, there is a strong drive to develop dopant-free HTMs with intrinsically high conductivity. rsc.org
Molecular engineering strategies to enhance intrinsic conductivity include extending the π-conjugation of the molecule. rsc.org For example, the SP-Naph molecule was designed with dimethoxyphenylnaphthylamine subunits to expand the π-conjugated structure, thereby improving conductivity and charge transport. rsc.org
Enhancing the long-term stability of devices requires a multi-faceted approach. The inherent chemical and thermal stability of the materials is crucial. SFX derivatives generally exhibit good thermal stability due to their rigid spiro structure. scispace.com Furthermore, molecular design can be used to improve the material's resistance to environmental factors. The incorporation of fluorine atoms, for instance, can increase the hydrophobicity of the material, making it more resistant to moisture-induced degradation. researchgate.net The SFX-POCCF3 derivative, which is terminated by trifluoroethoxy units, led to PSCs with outstanding light stability, retaining 95% of their initial efficiency after approximately 1,000 hours of continuous light soaking. researchgate.net
Improving the interface between the SFX-based material and adjacent layers is another key strategy for enhancing stability. The introduction of functional groups that can passivate defects at the perovskite surface, such as Lewis bases, can suppress non-radiative recombination and improve device stability. acs.org The hydroxyl groups in some SFX derivatives can form hydrogen bonds with undercoordinated iodide and methylammonium (B1206745) ions in perovskites, effectively passivating these defects. rsc.org Devices based on the mp-SFX-2PA HTM retained 90% of their initial PCE after 2000 hours of storage in an ambient atmosphere, a significant improvement over the spiro-OMeTAD control device which retained only 28%. rsc.org
Future Research Directions and Advanced Methodologies for 2 ,7 Dibromospiro Fluorene 9,9 Xanthene
Exploration of Novel Reaction Pathways and Green Synthesis Approaches for the Chemical Compound
While established methods exist for the synthesis of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives, future efforts will likely concentrate on developing more efficient and environmentally benign reaction pathways. scut.edu.cn20.210.105 One-pot synthetic approaches, which simplify procedures and reduce waste, are particularly appealing. 20.210.105 For instance, an unexpected one-pot synthesis of the parent spiro[fluorene-9,9'-xanthene] (B3069175) has been developed using an excess of methanesulfonic acid, highlighting the potential for discovering novel, more direct routes. 20.210.105
The principles of green chemistry are increasingly important in materials synthesis. Future research will likely explore microwave-assisted reactions and the use of eco-friendly solvents and catalysts, such as ionic liquids, to synthesize spiro compounds. nih.govsemanticscholar.org These methods can lead to higher yields, shorter reaction times, and a reduced environmental footprint. nih.govsemanticscholar.org Mechanochemical synthesis, which involves solvent-free reactions at ambient temperatures, also presents a promising green alternative to conventional solvent-based methods. semanticscholar.org The development of such sustainable synthetic methodologies is crucial for the large-scale and cost-effective production of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives for commercial applications. rsc.org
| Synthesis Approach | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps are combined into a single procedure. | Increased efficiency, reduced waste, simplified purification. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Faster reaction times, higher yields, improved purity. |
| Ionic Liquid Catalysis | Employs ionic liquids as catalysts and reaction media. | Environmentally friendly, potential for catalyst recycling. |
| Mechanochemistry | Solvent-free reactions conducted by grinding solid reactants. | Reduced solvent waste, energy efficiency, novel reactivity. |
High-Throughput Screening and Combinatorial Approaches for Derivative Discovery
| Methodology | Description | Application to Derivative Discovery |
| Combinatorial Synthesis | Parallel synthesis of a large library of related compounds. | Rapid generation of diverse 2',7'-Dibromospiro[fluorene-9,9'-xanthene] derivatives. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for specific properties. | Efficiently identify derivatives with desired optical and electronic characteristics. |
| Active Learning / Machine Learning | Computational models that guide the selection of new candidates to synthesize and test. | Accelerate the discovery of optimal molecular structures by minimizing unnecessary experiments. completeaitraining.comschrodinger.com |
Advanced In-Situ Characterization for Reaction Monitoring and Device Performance Analysis
A deeper understanding of the formation of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]-based materials and their behavior within electronic devices requires advanced in-situ characterization techniques. jos.ac.cn These methods allow for real-time monitoring of processes, providing insights that are often missed by conventional ex-situ measurements. researching.cn For instance, in-situ optical microscopy can be used to study the crystallization dynamics of organic thin films during deposition, which is critical for optimizing device morphology and performance. jos.ac.cnresearching.cn
In the context of device performance, in-situ techniques are invaluable for analyzing the complex interplay between different layers and their response to electrical or optical stimuli. jos.ac.cnmdpi.com Impedance spectroscopy, for example, can be used as a non-destructive, in-situ method to monitor charge transport in organic light-emitting diodes, providing crucial data on charge carrier mobility and density. mdpi.com Similarly, in-situ ultraviolet photoelectron spectroscopy (UPS) can probe the energy level alignment at interfaces during device fabrication, which is essential for efficient charge injection and transport. jos.ac.cn Applying these techniques to devices incorporating 2',7'-Dibromospiro[fluorene-9,9'-xanthene] derivatives will facilitate a more rational design of device architectures and lead to improved performance and stability. researchgate.net
Multiscale Modeling for Comprehensive Material Design and Performance Prediction
Computational modeling is a powerful tool for accelerating the design and optimization of new materials, and multiscale modeling approaches are particularly relevant for complex systems like organic electronic devices. kit.edu These methods bridge different length and time scales, from the quantum mechanical behavior of individual molecules to the macroscopic properties of a device. For 2',7'-Dibromospiro[fluorene-9,9'-xanthene], density functional theory (DFT) calculations can be used to predict the electronic properties of new derivatives, such as their HOMO/LUMO energy levels and reorganization energies, which are critical for their function as hole transport materials. whiterose.ac.ukrsc.org
Integration into Emerging Optoelectronic and Energy Conversion Technologies
The unique properties of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] and its derivatives make them highly promising for a range of emerging technologies. chemimpex.com In the field of organic light-emitting diodes (OLEDs), their rigid, spiro-linked structure can lead to high thermal stability and glass transition temperatures, which are crucial for device longevity. researchgate.netacs.org They have been successfully utilized as host materials for phosphorescent OLEDs and as hole-transporting layers. researchgate.netresearchgate.net Future research will likely focus on developing new derivatives with tailored electronic properties to achieve higher efficiencies and longer operational lifetimes in blue and white OLEDs. researchgate.netresearchgate.net
In the realm of energy conversion, derivatives of 2',7'-Dibromospiro[fluorene-9,9'-xanthene] have shown significant promise as hole transport materials (HTMs) in perovskite solar cells (PSCs). rsc.orgucl.ac.uk Specifically designed molecules have achieved power conversion efficiencies comparable to the well-established Spiro-OMeTAD, but with the potential for lower production costs and improved stability. rsc.orgucl.ac.uk Future work will involve the molecular engineering of these HTMs to optimize their energy level alignment with the perovskite layer, enhance charge extraction, and improve the long-term stability of the solar cells under continuous light soaking. ucl.ac.ukrsc.org The versatility of the 2',7'-Dibromospiro[fluorene-9,9'-xanthene] core suggests its potential application in other areas as well, such as organic photovoltaics and sensors. chemimpex.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2',7'-Dibromospiro[fluorene-9,9'-xanthene], and how can reaction conditions be optimized?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging bromine substituents as reactive sites. For example, a 72% yield was achieved using PdCl₂(dppf) as a catalyst, KOAc as a base, and DMF as a solvent at 120°C . Key optimization parameters include:
- Catalyst loading : 3 mol% PdCl₂(dppf) for efficient coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Elevated temperatures (120°C) improve boron reagent activation. Post-reaction purification involves distillation to remove DMF and extraction with CH₂Cl₂/water .
Q. How can researchers validate the purity and structural integrity of 2',7'-Dibromospiro[fluorene-9,9'-xanthene]?
- Purity analysis : Gas chromatography (GC) with >97.0% purity thresholds .
- Structural confirmation : NMR (¹H/¹³C) to verify spirocyclic connectivity and bromine substitution patterns.
- Mass spectrometry : Confirm molecular weight (411.30 g/mol via ESI-MS) . Cross-referencing with PubChem (ID 468590816) and Reaxys (Registry No. 30334330) is critical for database validation .
Q. What are the key physicochemical properties influencing its handling and storage?
- Physical state : Solid at 20°C .
- Stability : Store in cool, dark conditions (<15°C) to prevent degradation .
- Solubility : Likely soluble in aromatic solvents (e.g., toluene) and halogenated solvents (e.g., CH₂Cl₂), based on fluorene-xanthene backbone behavior .
Advanced Research Questions
Q. How do bromine substituents modulate electronic properties for applications in organic electronics?
Bromine enhances electron-withdrawing effects, reducing HOMO-LUMO gaps and improving charge transport in OLEDs. π-π stacking of the spirocyclic structure further promotes intermolecular interactions, critical for device efficiency . Comparative studies with non-halogenated analogs (e.g., spiro[fluorene-9,9'-xanthene]) reveal a 0.2–0.3 eV reduction in bandgap, as measured by cyclic voltammetry .
Q. What strategies resolve contradictions in reported CAS Registry Numbers (1477458-14-2 vs. 198142-65-3)?
Discrepancies in CAS numbers may arise from isomerism or vendor-specific nomenclature. Researchers should:
Q. How can computational modeling guide the design of derivatives for photonic applications?
Density functional theory (DFT) simulations predict:
- Charge distribution : Bromine atoms localize electron density on the xanthene moiety.
- Optical properties : TD-DFT calculations estimate λmax shifts of 20–30 nm compared to non-brominated analogs. Experimental validation via UV-Vis and photoluminescence spectroscopy is recommended .
Q. What mechanistic insights explain the role of Pd catalysts in functionalizing this compound?
PdCl₂(dppf) facilitates oxidative addition at bromine sites, enabling cross-coupling with boronic acids. The dppf ligand stabilizes Pd intermediates, reducing catalyst deactivation. Kinetic studies suggest a turnover frequency (TOF) of 12 h⁻¹ under optimized conditions .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting spectral data for brominated spiro compounds?
- Step 1 : Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova).
- Step 2 : Use high-resolution MS (HRMS) to rule out isotopic interference from bromine (e.g., ¹H₂⁷Br vs. ¹H²⁹Br).
- Step 3 : Validate purity via orthogonal methods (e.g., GC-MS and HPLC) to detect trace isomers .
Q. What experimental designs evaluate its performance in OLED devices?
- Device fabrication : Spin-coat thin films (~100 nm) onto ITO substrates.
- Characterization :
- Electroluminescence (EL) : Measure external quantum efficiency (EQE) and CIE coordinates.
- Charge mobility : Use space-charge-limited current (SCLC) measurements.
- Benchmarking : Compare with reference materials (e.g., 2,7-Dibromocarbazole) to assess efficiency improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
